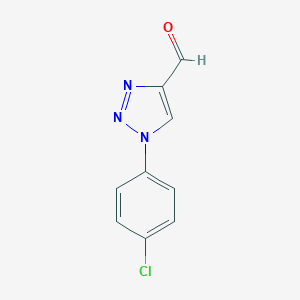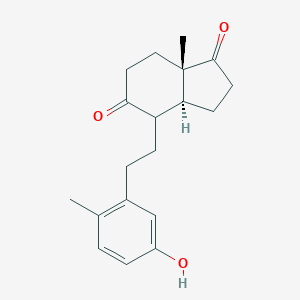![molecular formula C22H42NO4 B045490 [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl CAS No. 50614-00-1](/img/structure/B45490.png)
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl, also known as 2-BOD-4,4-DM-1,3-OX, is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a member of the oxazolidinone class of compounds, which are characterized by their ability to bind to certain proteins and inhibit their function. 2-BOD-4,4-DM-1,3-OX has been studied for its potential to be used in laboratory experiments and for its biochemical and physiological effects on cells.
Wissenschaftliche Forschungsanwendungen
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its potential applications in scientific research. It has been shown to bind to certain proteins and inhibit their function, which has led to its potential use as an inhibitor in laboratory experiments. It has also been studied for its potential use as a therapeutic agent, as it has been shown to have an inhibitory effect on certain bacterial and fungal pathogens. Additionally, [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its potential to be used in the synthesis of other compounds.
Wirkmechanismus
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX binds to certain proteins and inhibits their function. It has been shown to bind to the active site of certain enzymes, preventing them from catalyzing their respective reactions. Additionally, it has been shown to be a competitive inhibitor, meaning that it competes with the substrate for the active site of the enzyme, thus preventing the substrate from binding to the enzyme and catalyzing the reaction.
Biochemical and Physiological Effects
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has been studied for its biochemical and physiological effects on cells. It has been shown to have an inhibitory effect on certain bacterial and fungal pathogens, as well as an inhibitory effect on certain enzymes involved in cellular metabolism. Additionally, it has been shown to have an anti-inflammatory effect on cells, as well as a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a relatively low cost. However, there are also some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities, and it can be difficult to purify. Additionally, its inhibitory effects can vary depending on the concentration and the specific enzyme or pathogen that it is targeting.
Zukünftige Richtungen
There are several potential future directions for [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX. It could be used to develop new therapeutic agents for the treatment of bacterial and fungal infections. Additionally, it could be used to develop new inhibitors for laboratory experiments. It could also be used to develop new compounds for
Synthesemethoden
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX can be synthesized using a three-step reaction sequence. The first step involves the reaction of 12-carboxydodecyl bromide with 2-butan-2-yl bromide in the presence of a base. This reaction produces the desired 2-bromo-2-butan-2-yl-12-carboxydodecyl compound. The second step involves the reaction of the 2-bromo-2-butan-2-yl-12-carboxydodecyl compound with 4,4-dimethyl-1,3-oxazolidin-3-yl chloride in the presence of a base. This reaction produces the desired 2-butan-2-yl-2-12-carboxydodecyl-4,4-dimethyl-1,3-oxazolidin-3-yl compound. The third and final step involves the oxidation of the 2-butan-2-yl-2-12-carboxydodecyl-4,4-dimethyl-1,3-oxazolidin-3-yl compound with hydrogen peroxide to produce the desired [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl-1,3-OX.
Eigenschaften
InChI |
InChI=1S/C22H42NO4/c1-5-19(2)22(23(26)21(3,4)18-27-22)17-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHLTFTYSPMNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964854 |
Source


|
| Record name | [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
CAS RN |
50614-00-1 |
Source


|
| Record name | 14-Doxylstearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050614001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
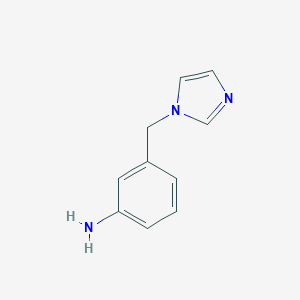
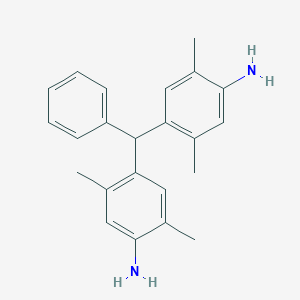
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
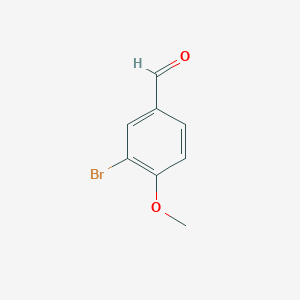



![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)
